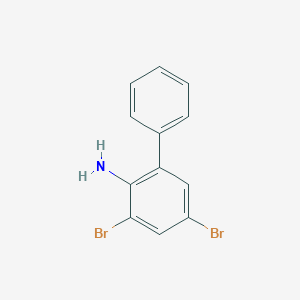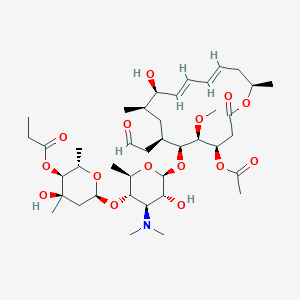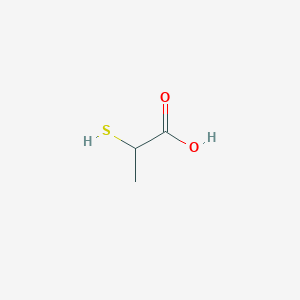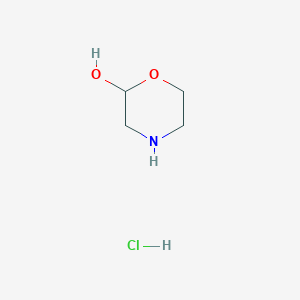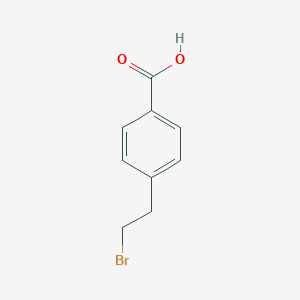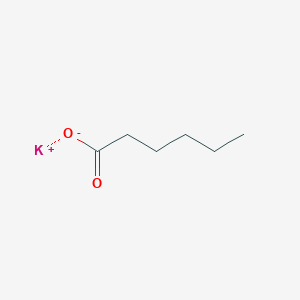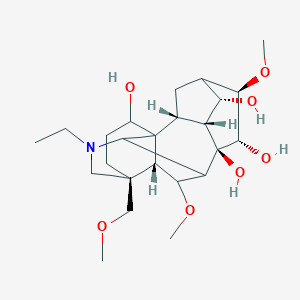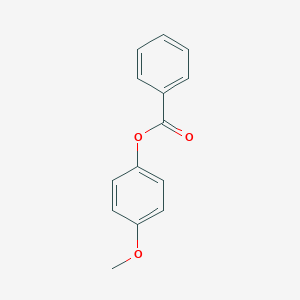
4-Methoxyphenyl benzoate
Descripción general
Descripción
4-Methoxyphenyl benzoate is an organic compound that is commonly used in scientific research as a starting material for the synthesis of various organic compounds. It is also known as p-methoxyphenyl benzoate or methyl 4-methoxybenzoate and has the chemical formula C9H10O3.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl benzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-methoxyphenyl benzoate are not well studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxyphenyl benzoate is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the main limitations of 4-methoxyphenyl benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 4-methoxyphenyl benzoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 4-methoxyphenyl benzoate and its potential therapeutic applications.
2. Synthesis of novel derivatives of 4-methoxyphenyl benzoate with improved solubility and other desirable properties.
3. Investigation of the potential use of 4-methoxyphenyl benzoate in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
4. Development of new methods for the synthesis of 4-methoxyphenyl benzoate and its derivatives.
In conclusion, 4-methoxyphenyl benzoate is an important starting material for the synthesis of various organic compounds. It has potential therapeutic applications and is widely used in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl benzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of fragrances, dyes, and other organic compounds.
Propiedades
Número CAS |
1523-19-9 |
|---|---|
Nombre del producto |
4-Methoxyphenyl benzoate |
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
PMRMHHUTWZPFIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

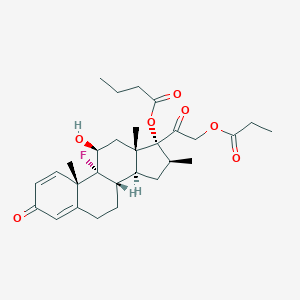
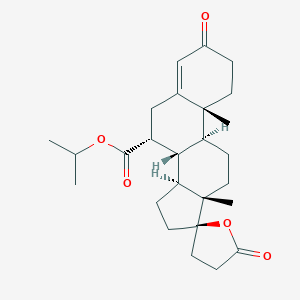
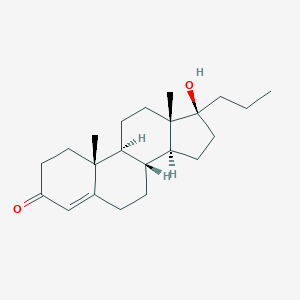
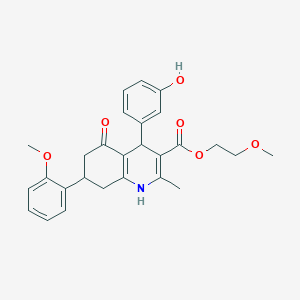
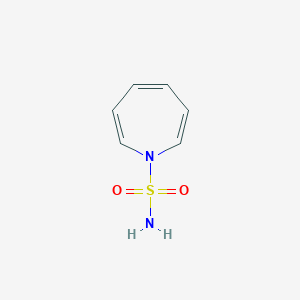
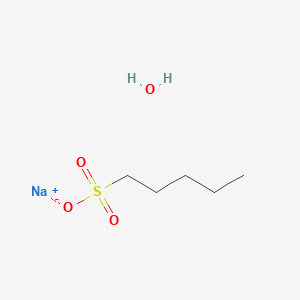
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)
